7-Bromo-6-fluoro-1-methyl-1H-indazole
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Overview
Description
7-Bromo-6-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
7-Bromo-6-fluoro-1-methyl-indazole, like many indazole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indazole derivatives have been reported to inhibit the viability of cancer cells .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Some indazole derivatives have been reported to show inhibitory activity on the viability of certain cancer cells . They have also been reported to possess antioxidant activities .
Biochemical Analysis
Cellular Effects
Some indazole derivatives have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Molecular Mechanism
Some indazole derivatives have been found to inhibit or activate enzymes, bind to biomolecules, and change gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoro-1-methyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindazole and brominating agents.
Bromination: The 6-fluoroindazole undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane (DCM) at room temperature.
Methylation: The brominated product is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or THF.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
7-Bromo-6-fluoro-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-fluoro-1H-indazole: Similar in structure but lacks the methyl group.
5-Bromo-6-fluoro-1H-indazole: Similar but with different substitution positions.
7-Bromo-4-fluoro-1H-indazole: Another variant with different substitution positions.
Uniqueness
7-Bromo-6-fluoro-1-methyl-1H-indazole is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other indazole derivatives .
Properties
IUPAC Name |
7-bromo-6-fluoro-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-3-6(10)7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYMWKGVZGNVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2Br)F)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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